(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a phenylpropanoic acid derivative, using difluoromethylating agents like ClCF2H under specific reaction conditions . The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the process .
Industrial Production Methods
In an industrial setting, the production of (E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The process conditions are optimized to achieve high yields and purity of the final product, ensuring its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrene: A compound with a trifluoromethyl group instead of a difluoromethyl group, used in similar applications.
4-(Difluoromethyl)benzoic acid: A structurally related compound with a carboxylic acid group directly attached to the phenyl ring.
Uniqueness
(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
(E)-3-[4-(difluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDVJUNZQKLVDE-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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